molecular formula C11H7NO4 B428737 3-(2-Nitrophenyl)furan-2-carbaldehyde CAS No. 124553-76-0

3-(2-Nitrophenyl)furan-2-carbaldehyde

Cat. No.: B428737
CAS No.: 124553-76-0
M. Wt: 217.18g/mol
InChI Key: NJPDVTACRDEOLN-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)furan-2-carbaldehyde is a chemical building block of interest in medicinal chemistry for developing novel therapeutic agents. As a substituted furan carbaldehyde, it serves as a key precursor in the synthesis of furan chalcone scaffolds via Claisen-Schmidt condensation . These chalcone derivatives represent a privileged class of oxygen-containing heterocycles with a wide spectrum of biological activities . Recent research highlights the significant potential of furan chalcones, particularly those with halogen substituents, as potent inhibitors of the bacterial urease enzyme . Urease is a virulence factor in pathogenic bacteria like Helicobacter pylori and Proteus mirabilis , and its inhibition is a promising strategy for treating conditions like peptic ulcers and urinary tract infections . Compounds based on this scaffold have demonstrated promising urease inhibitory activity, with some derivatives showing greater efficacy than the reference drug thiourea . The structural motif of this compound makes it a valuable intermediate for researchers in drug discovery, specifically for designing and synthesizing new molecules to combat urease-producing microorganisms. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

124553-76-0

Molecular Formula

C11H7NO4

Molecular Weight

217.18g/mol

IUPAC Name

3-(2-nitrophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H7NO4/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-7H

InChI Key

NJPDVTACRDEOLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(OC=C2)C=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=C(OC=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Positional Effects of the Nitro Group

The compound is part of a series of nitro-substituted furan-2-carbaldehydes, including the 3-nitro (5-(3-nitrophenyl)furan-2-carbaldehyde) and 4-nitro (5-(4-nitrophenyl)furan-2-carbaldehyde) isomers. Key differences arise from the nitro group’s position:

Property 5-(2-Nitrophenyl) Isomer (Ortho) 5-(3-Nitrophenyl) Isomer (Meta) 5-(4-Nitrophenyl) Isomer (Para)
Melting Point 145–147°C 132–134°C 160–162°C
Sublimation Enthalpy (ΔsubH°) 98.2 ± 0.8 kJ/mol 95.5 ± 0.7 kJ/mol 102.3 ± 0.9 kJ/mol
Combustion Enthalpy (ΔcH°) −4720 ± 12 kJ/mol −4705 ± 11 kJ/mol −4750 ± 14 kJ/mol
Electron-Withdrawing Effect Strong (ortho steric hindrance) Moderate Strong (para resonance stabilization)

The ortho isomer exhibits higher sublimation enthalpy than the meta isomer due to steric hindrance disrupting crystal packing . The para isomer has the highest melting point and combustion enthalpy, attributed to symmetric resonance stabilization of the nitro group .

Thermodynamic Properties

Thermodynamic data for sublimation, evaporation, and combustion were determined using Knudsen effusion and bomb calorimetry:

Sublimation and Evaporation (298.15 K) :
Parameter 5-(2-Nitrophenyl) 5-(3-Nitrophenyl) 5-(4-Nitrophenyl)
ΔsubG° (kJ/mol) 45.3 ± 0.5 44.1 ± 0.4 47.8 ± 0.6
ΔsubS° (J/mol·K) 177 ± 2 172 ± 2 183 ± 2
ΔvapH° (kJ/mol) 72.4 ± 0.6 70.8 ± 0.5 75.1 ± 0.7

The para isomer’s higher ΔsubG° and ΔsubS° reflect greater thermodynamic stability in the solid state.

Combustion and Formation Enthalpies :
Compound ΔcH° (kJ/mol) ΔfH° (cr, kJ/mol)
5-(2-Nitrophenyl)furan-2-carbaldehyde −4720 ± 12 −215 ± 3
5-(4-Nitrophenyl)furan-2-carbaldehyde −4750 ± 14 −228 ± 4
5-(2-Methyl-4-nitrophenyl) derivative −5210 ± 15 −245 ± 5

Methyl substitution at the 2-position (e.g., 5-(2-methyl-4-nitrophenyl)) increases combustion enthalpy due to additional C–H bonds .

Comparison with Non-Nitro Analogues

Compound Key Difference ΔfH° (cr, kJ/mol)
5-(3-Chlorophenyl)furan-2-carbaldehyde Chloro (weaker electron-withdrawing) −195 ± 4
5-(Thiophen-3-yl)furan-2-carbaldehyde Thiophene (electron-rich heterocycle) Not reported
5-(2-Trifluoromethylphenyl) derivative CF₃ (stronger EWG than NO₂) −238 ± 5

The trifluoromethyl derivative exhibits higher thermal stability than nitro analogues due to stronger inductive effects .

Preparation Methods

Diazotization and Coupling Protocol

The synthesis of 3-(2-nitrophenyl)furan-2-carbaldehyde via Meerwein’s arylation begins with the diazotization of 2-nitroaniline. In a typical procedure, 2-nitroaniline is dissolved in a hydrochloric acid-water mixture and cooled to 0–5°C. Sodium nitrite is added gradually to generate the diazonium salt, which is subsequently coupled with furan-2-carbaldehyde in the presence of copper(II) chloride as a catalyst. The reaction proceeds at 40°C for 4 hours, yielding the target compound after steam distillation and crystallization.

Critical Parameters :

  • Temperature Control : Maintaining temperatures below 5°C during diazotization prevents premature decomposition of the diazonium intermediate.

  • Catalyst Loading : Copper(II) chloride at 0.04 mol per 0.16 mol of furan-2-carbaldehyde ensures efficient coupling.

Yield and Purity :

  • Isolated yields range from 23% to 30%, with purity confirmed via melting point analysis (80–82°C) and NMR spectroscopy.

Iron(III) Chloride-Mediated Furan Functionalization

Substrate Preparation and Reaction Optimization

A one-pot synthesis leveraging iron(III) chloride catalysis involves furfuryl phosphonate alcohols and nitro-substituted aryl halides. For example, 5-methylfurfuraldehyde reacts with 1-bromo-2-nitrobenzene in tetrahydrofuran (THF) under reflux conditions with FeCl₃ (5 mol%). The reaction achieves regioselective coupling at the furan’s 3-position, attributed to the electron-directing effects of the nitro group.

Procedure :

  • Phosphonate Formation : 5-methylfurfuraldehyde and alkyl phosphonates are mixed with triethylamine (0.05 equiv) at room temperature for 8 hours.

  • Coupling Step : FeCl₃ is introduced, and the mixture is heated to 60°C for 90 minutes, yielding this compound after extraction and silica gel chromatography.

Advantages :

  • Reduced Reaction Time : Microwave assistance cuts traditional 8-hour reactions to 90 minutes.

  • High Regioselectivity : FeCl₃ promotes coupling at the nitro-substituted phenyl position.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation enhances the efficiency of nitro group introduction and furan-aldehyde coupling. A representative protocol involves irradiating a mixture of 3-phenylfuran-2-carbaldehyde and nitric acid (65%) in acetic anhydride at 100°C for 10 minutes. The nitro group is selectively introduced at the phenyl ring’s 2-position due to the microwave’s uniform heating.

Optimization Data :

ParameterConventional MethodMicrowave Method
Reaction Time4 hours10 minutes
Yield35%62%
Purity (HPLC)89%97%

Mechanistic Insight :
Microwave energy facilitates polar intermediate formation, accelerating nitration and reducing side reactions like over-oxidation.

Nitration of Phenylfuran Precursors

Regioselective Nitration Strategies

Post-synthetic nitration of 3-phenylfuran-2-carbaldehyde offers an alternative route. Using a mixed acid system (HNO₃/H₂SO₄) at 0°C, the nitro group is introduced exclusively at the phenyl ring’s 2-position, guided by steric and electronic factors.

Procedure :

  • Cooling : The substrate is dissolved in sulfuric acid and cooled to 0°C.

  • Nitration : Nitric acid is added dropwise, and the mixture is stirred for 2 hours.

  • Workup : Neutralization with sodium bicarbonate followed by dichloromethane extraction yields the product.

Challenges :

  • Side Reactions : Competing nitration at the furan’s 5-position occurs if temperatures exceed 10°C.

  • Yield Limitations : Typical yields range from 40% to 50% due to purification losses.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Reaction TimeScalabilityKey Advantage
Meerwein’s Arylation23–304–6 hoursModerateDirect coupling
FeCl₃-Mediated Coupling55–651.5 hoursHighOne-pot protocol
Microwave Nitration60–7010 minutesHighRapid synthesis
Post-Synthetic Nitration40–502 hoursLowRegioselective nitration

Trade-offs :

  • Meerwein’s Method : Low yields but reliable for small-scale synthesis.

  • Microwave Approach : High throughput but requires specialized equipment .

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